molecular formula C15H19N5O B6965986 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one

1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one

Cat. No.: B6965986
M. Wt: 285.34 g/mol
InChI Key: SMZSYPDJMPJIHF-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one is a complex organic compound featuring a pyrazinone core linked to a piperidine ring substituted with a methylpyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Substitution with Methylpyrimidine: The piperidine ring is then functionalized with a 2-methylpyrimidine group using nucleophilic substitution reactions.

    Formation of the Pyrazinone Core: The final step involves the formation of the pyrazinone core through condensation reactions, often under reflux conditions with appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-amino-1-[(2-methylpyrimidin-4-yl)methyl]piperidin-2-one
  • (2-[4-Methylpyrazol-1-yl]phenyl)platinum (II) (1,3-bis [1-methyl-1)

Comparison: 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one is unique due to its specific substitution pattern and the presence of both pyrazinone and piperidine rings. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

1-methyl-3-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-11-16-6-5-13(18-11)12-4-3-8-20(10-12)14-15(21)19(2)9-7-17-14/h5-7,9,12H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZSYPDJMPJIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN(C2)C3=NC=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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